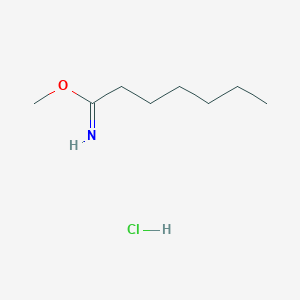
Methyl heptanimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl heptanimidate hydrochloride is a chemical compound that belongs to the class of amidines. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl heptanimidate hydrochloride typically involves the reaction of heptanoic acid with methanol in the presence of a catalyst to form methyl heptanoate. This ester is then reacted with ammonia to form the corresponding amidine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl heptanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl heptanimidate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl heptanimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl heptanimidate hydrochloride include:
Methylphenidate: A stimulant used in the treatment of ADHD.
Methyldopa: An antihypertensive agent.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
methyl heptanimidate;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-4-5-6-7-8(9)10-2;/h9H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
PLDUFODUTFFVFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


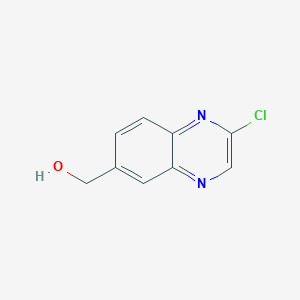
![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
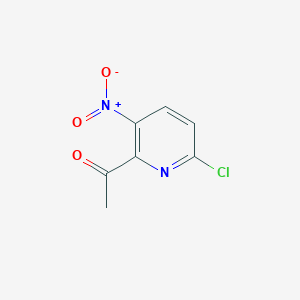
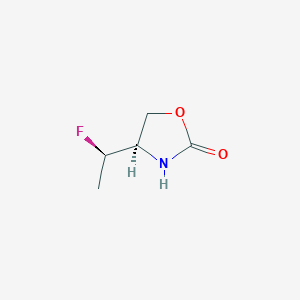
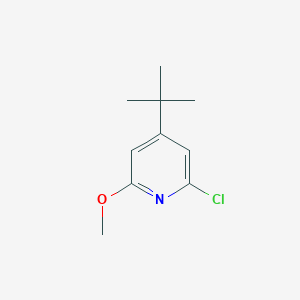
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)


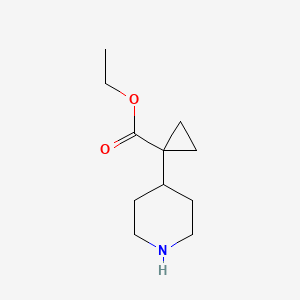
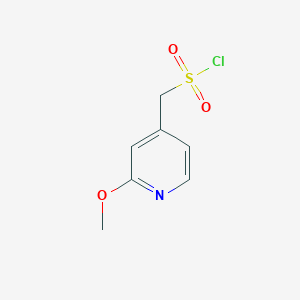
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

